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3-Methylcytidine methosulfate

Cat. No.: B13751443
M. Wt: 369.35 g/mol
InChI Key: MGSZKGKDQZQWAQ-BKZSBQMKSA-N
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Description

Contextualization within the Expanding RNA Modification Landscape

The "epitranscriptome" refers to the array of post-transcriptional modifications on RNA, a field that has grown exponentially in recent years. goettingen-research-online.de Once considered rare and minor components, RNA modifications are now recognized as critical regulators of gene expression, influencing RNA stability, localization, and translation. nih.govnoaa.gov More than 170 different types of RNA modifications have been identified across all domains of life. goettingen-research-online.de

Within this diverse landscape, 3-methylcytidine (B1283190) holds a unique position. Unlike some of the more abundant modifications like N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ), m3C is a relatively rare modification. mdpi.comnih.gov However, its strategic placement within specific RNA molecules, particularly transfer RNA (tRNA) and messenger RNA (mRNA), suggests a highly specialized and crucial function. nih.govfrontiersin.org The methylation at the N3 position of the cytosine ring imparts a positive charge and disrupts the Watson-Crick base-pairing face, significantly altering the structural and functional properties of the RNA molecule. goettingen-research-online.denih.gov This modification is now understood to be a dynamic mark, subject to enzymatic addition ("writing") and removal ("erasing"), highlighting its role in the fine-tuning of gene expression in response to cellular needs. nih.govnoaa.gov

Historical Perspectives on the Discovery and Initial Characterization of 3-Methylcytidine

The journey of 3-methylcytidine research began with its initial discovery in total RNA from Saccharomyces cerevisiae. nih.gov Early studies in the 1970s identified m3C in the transfer RNA of various eukaryotic organisms. nih.govuni-muenchen.de For a considerable period, research on m3C was largely confined to its presence in tRNA, where it was found to be most frequently located at position 32 in the anticodon loop of several tRNA isoacceptors, including those for serine and threonine. nih.govfrontiersin.org

The characterization of the enzymes responsible for m3C formation marked a significant milestone. In yeast, the protein Abp140 was identified as the methyltransferase responsible for m3C modification in the tRNA anti-codon loop. caymanchem.comrhea-db.org This discovery provided a genetic handle to probe the functional consequences of lacking m3C, revealing its importance in maintaining the structural integrity of tRNA and ensuring translational fidelity. nih.govnoaa.gov The development of more sensitive analytical techniques, such as mass spectrometry and specialized sequencing methods, has been instrumental in refining our understanding of m3C's distribution and abundance. oup.com

Evolving Academic Research Paradigms for 3-Methylcytidine

The perception of 3-methylcytidine has evolved from a simple structural component of tRNA to a dynamic regulatory mark with broader implications for gene expression. A major paradigm shift occurred with the discovery of m3C in eukaryotic messenger RNA (mRNA). nih.govnih.gov This finding, initially met with some controversy, has been substantiated by the identification of specific methyltransferases that install m3C in mRNA. nih.govoup.com

The discovery of a family of methyltransferase-like (METTL) enzymes in mammals, namely METTL2, METTL6, and METTL8, has revealed a surprising level of specificity and complexity in m3C deposition. nih.govnih.gov Research has shown that METTL2 and METTL6 are primarily responsible for modifying specific tRNAs, while METTL8 appears to be the dedicated m3C writer for mRNA. nih.govnih.gov Furthermore, the identification of demethylases, such as ALKBH3, which can remove the methyl group from m3C in tRNA, has solidified the concept of m3C as a reversible and dynamic modification. frontiersin.org

Current research is focused on elucidating the precise functions of m3C in mRNA, with studies suggesting its involvement in regulating mRNA stability and degradation. oup.com The development of novel, high-resolution mapping techniques like m3C-IP-seq is enabling a transcriptome-wide view of m3C distribution, paving the way for a deeper understanding of its regulatory roles in various cellular contexts and disease states. oup.com The interplay between m3C and other RNA modifications is another emerging area of investigation, suggesting a complex regulatory network that fine-tunes gene expression. elsevierpure.com

Detailed Research Findings

CategoryKey FindingsReferences
Location of m3C Primarily found at position 32 of the anticodon loop in specific tRNA isoacceptors (Ser, Thr, Arg). Also detected in the variable loop of certain tRNAs and within mRNA, particularly in the 3' untranslated region (3' UTR). goettingen-research-online.denih.govfrontiersin.orgoup.com
Enzymatic Writers In mammals, METTL2 and METTL6 are tRNA methyltransferases, while METTL8 is an mRNA methyltransferase. In yeast, Trm140 is a key m3C methyltransferase. nih.govnih.govfrontiersin.org
Enzymatic Erasers The demethylase ALKBH3 has been identified as an eraser for m3C in tRNA. frontiersin.org
Functional Impact Influences tRNA structure and stability, impacting translation fidelity and efficiency. In mRNA, it is associated with mRNA degradation. Disrupts Watson-Crick base pairing. goettingen-research-online.denih.govnoaa.govnih.govoup.com
Detection Methods Mass spectrometry, high-performance liquid chromatography (HPLC), and specialized next-generation sequencing techniques like m3C-IP-seq, ARM-seq, and HAC-seq. caymanchem.comoup.comtargetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3O9S B13751443 3-Methylcytidine methosulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N3O9S

Molecular Weight

369.35 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate

InChI

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1

InChI Key

MGSZKGKDQZQWAQ-BKZSBQMKSA-N

Isomeric SMILES

CN1C(=CC=[N+](C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.COS(=O)(=O)[O-]

Canonical SMILES

CN1C(=CC=[N+](C1=O)C2C(C(C(O2)CO)O)O)N.COS(=O)(=O)[O-]

Origin of Product

United States

Molecular and Structural Biology of 3 Methylcytidine Modification

Conformational Implications of 3-Methylcytidine (B1283190) Integration into RNA Structures

The incorporation of 3-methylcytidine into an RNA sequence introduces significant local and global conformational changes. The addition of a methyl group at the N3 position of cytosine, a site directly involved in Watson-Crick base pairing, sterically hinders the formation of a standard C:G pair. goettingen-research-online.debiorxiv.org This disruption can lead to altered RNA secondary and tertiary structures.

Molecular dynamics simulations have provided detailed insights into the structural consequences of m3C. nih.govbiorxiv.org In an RNA duplex, the m3C base tends to rotate to expose the methyl group into the major groove, thereby avoiding a clash with the opposing guanine. biorxiv.org This rotation alters the standard A-form helical geometry of the RNA duplex.

Principles of Intermolecular Interactions and Base-Pairing Dynamics Mediated by m3C

The methylation at the N3 position of cytidine (B196190) fundamentally alters its hydrogen bonding capabilities and, consequently, its base-pairing dynamics. This has profound effects on the stability and specificity of RNA duplexes.

Influence on Watson-Crick Base Pairing Stability and Specificity

The N3 position of cytosine is a crucial hydrogen bond acceptor in the canonical Watson-Crick base pair with guanine. The presence of a methyl group at this position directly blocks this interaction, leading to a significant disruption of the C:G pair. nih.govbiorxiv.orgacs.org This disruption dramatically reduces the thermodynamic stability of the RNA duplex. biorxiv.orgoup.com

Studies have shown that a single m3C modification can decrease the melting temperature (Tm) of a short RNA duplex by as much as 20°C. oup.com This destabilization is a direct consequence of the loss of hydrogen bonds and the steric clash introduced by the methyl group. biorxiv.org

Furthermore, m3C significantly diminishes the base-pairing specificity of cytosine. nih.govacs.orgresearchgate.net The modification reduces the stability difference between the "correct" C:G pair and mismatched pairs such as C:A, C:U, and C:C. nih.govbiorxiv.org This loss of discrimination can have significant functional consequences, potentially leading to increased translational errors if present in the codon-anticodon interaction site.

Interestingly, in some contexts, the N3-methylation of cytosine can specify a C:A pair during reverse transcription by low-fidelity enzymes. nih.govbiorxiv.orgacs.org

Effects on Global RNA Duplex Stability and Local Conformational Flexibility

The introduction of m3C also increases the local conformational flexibility of the RNA duplex. The disruption of the rigid Watson-Crick base pair allows for greater movement and structural rearrangements in the vicinity of the modification. This increased flexibility can be important for the function of certain RNAs, such as tRNAs, where conformational changes are necessary for their role in translation. biorxiv.org Biophysical modeling studies have suggested that m3C modification could play a role in the proper folding of mitochondrial tRNAs. researchgate.net

Role of 3-Methylcytidine in Ribonucleoprotein Complex Assembly and Stability

Ribonucleoprotein (RNP) complexes, which consist of RNA and RNA-binding proteins (RBPs), are central to many cellular processes, including transcription, splicing, and translation. mpi-cbg.de The proper assembly and stability of these complexes are often dependent on specific RNA structures and modifications.

The presence of 3-methylcytidine can influence the assembly and stability of RNP complexes in several ways. The altered conformation of m3C-containing RNA can either create or abolish binding sites for specific RBPs. goettingen-research-online.de The methyl group itself can also act as a recognition determinant for "reader" proteins, similar to the well-characterized YTH domain proteins that recognize N6-methyladenosine (m6A). goettingen-research-online.de

For instance, in the context of tRNA, m3C modifications, particularly at position 32 in the anticodon loop, are thought to contribute to the maintenance of the optimal anticodon loop conformation for tRNA function. goettingen-research-online.deresearchgate.net This structural integrity is crucial for the interaction of the tRNA with the ribosome and other components of the translational machinery. The enzyme METTL6, which installs m3C in certain tRNAs, has been shown to interact with seryl-tRNA synthetase in an RNA-dependent manner, suggesting a role for m3C in the aminoacylation process. nih.gov

Biosynthesis and Enzymatic Regulation of 3 Methylcytidine

Identification and Mechanistic Characterization of 3-Methylcytidine (B1283190) Methyltransferases (Writers)

The enzymes responsible for installing the m3C modification are known as methyltransferases. In recent years, significant progress has been made in identifying and characterizing these "writer" enzymes in various organisms, revealing a complex system for substrate selection and catalysis. nih.govmbexc.denoaa.gov In mammals, three distinct enzymes—METTL2, METTL6, and METTL8—have been identified as m3C methyltransferases, each targeting different RNA populations. nih.govnih.gov

The enzymatic formation of 3-methylcytidine is dependent on the universal methyl donor, S-adenosylmethionine (SAM). goettingen-research-online.debiorxiv.org In this biochemical reaction, methyltransferases catalyze the transfer of a methyl group from SAM to the N3 atom of a specific cytidine (B196190) residue within an RNA molecule. goettingen-research-online.debiorxiv.orgresearchgate.net This process is a classic SN2-like nucleophilic attack, where the N3 nitrogen of the cytosine base acts as the nucleophile, attacking the electrophilic methyl group of SAM. biorxiv.orgwikipedia.org The reaction yields a methylated cytidine residue and S-adenosylhomocysteine (SAH) as a byproduct. goettingen-research-online.de The catalytic sites of these enzymes are highly conserved and structured to bind both the SAM cofactor and the target RNA, ensuring the precise positioning required for the methyl transfer to occur. biorxiv.orgbiorxiv.org

The accuracy of m3C modification relies on the specific recognition of target RNA molecules by the methyltransferases. This specificity is achieved through a combination of factors, including the recognition of sequence motifs, structural elements within the RNA, the presence of other post-transcriptional modifications, and the assistance of protein cofactors. noaa.govgoettingen-research-online.de

In mammals, the m3C methyltransferases exhibit distinct substrate preferences:

METTL2A/B: These enzymes are homologous to the yeast Trm140 and are primarily responsible for installing m3C at position 32 (m3C32) in the anticodon loop of specific transfer RNAs (tRNAs), including tRNA-Thr isoacceptors. nih.govnih.govnih.gov Recognition of tRNA-Thr requires the presence of another modification, N6-threonylcarbamoyladenosine (t6A), at position 37. nih.govoup.com For the methylation of tRNA-Arg, METTL2A requires an additional cofactor, DALRD3, for substrate recognition and modification. goettingen-research-online.deoup.com

METTL6: This enzyme, homologous to Trm141 in fission yeast, specifically targets tRNA-Ser isoacceptors for m3C32 modification. nih.govnih.gov The specificity of METTL6 is determined not by the anticodon sequence itself but by the distinctive long variable arm of tRNA-Ser and a crucial interaction with the seryl-tRNA synthetase (SerRS or SARS), which acts as a cofactor. nih.govbiorxiv.orgnih.gov

METTL8: Unlike METTL2 and METTL6, METTL8 is the primary enzyme responsible for m3C modification in messenger RNA (mRNA). nih.govnih.govacs.org More recently, METTL8 has been identified as the writer that installs m3C32 in mitochondrial tRNAs, specifically mt-tRNA-Thr and mt-tRNA-Ser(UCN). nih.govresearchgate.net Its recognition mechanism involves recognizing U34 and G35 in the anticodon loop, and its activity is enhanced by modifications at position 37 of the mitochondrial tRNAs. nih.gov

Trm140 (Yeast): In the budding yeast S. cerevisiae, a single enzyme, Trm140, is responsible for all m3C formation, modifying both tRNA-Thr and tRNA-Ser. nih.govgoettingen-research-online.de Its ability to recognize tRNA-Thr is dependent on a t6A modification at position 37. nih.gov

Enzyme (Writer)OrganismPrimary RNA Substrate(s)Key Specificity Determinants & Cofactors
METTL2A/BMammalsCytoplasmic tRNA-Thr, tRNA-Arg(CCU/UCU)t6A modification at position 37 (for tRNA-Thr); DALRD3 cofactor (for tRNA-Arg). goettingen-research-online.denih.govoup.com
METTL6MammalsCytoplasmic tRNA-SerLong variable arm of tRNA-Ser; Seryl-tRNA synthetase (SerRS/SARS) cofactor. nih.govbiorxiv.orgnih.gov
METTL8MammalsmRNA, Mitochondrial tRNA-Thr, tRNA-Ser(UCN)Recognizes U34/G35 in anticodon loop; activity enhanced by A37 modifications in mt-tRNAs. nih.govacs.orgnih.gov
Trm140S. cerevisiae (Budding Yeast)tRNA-Thr, tRNA-SerRecognizes tRNA-Thr via t6A37 modification. nih.govgoettingen-research-online.denih.gov
Trm140 & Trm141S. pombe (Fission Yeast)tRNA-Thr (Trm140), tRNA-Ser (Trm141)Two specialized enzymes for different tRNA substrates. nih.gov

The enzymatic machinery for m3C deposition shows both conservation and diversification across different domains of life. biorxiv.org In budding yeast (S. cerevisiae), a single enzyme, Trm140, performs m3C modification on all its tRNA substrates. nih.govgoettingen-research-online.de A gene duplication event in fission yeast (S. pombe) led to two distinct, functionally specialized methyltransferases: Trm140, which modifies tRNA-Thr, and Trm141, which modifies tRNA-Ser. nih.govgoettingen-research-online.de This trend of diversification is further expanded in mammals, which possess three distinct enzymes (METTL2, METTL6, and METTL8) that target different classes of RNA (cytoplasmic tRNA-Thr/Arg, cytoplasmic tRNA-Ser, and mRNA/mitochondrial tRNA, respectively). nih.govnih.gov This evolutionary trajectory suggests a growing complexity in the regulation of RNA function, with organisms developing more specialized tools to control m3C modification in different cellular contexts and on different RNA types. nih.gov

Dynamics of 3-Methylcytidine: Discovery and Enzymatic Mechanisms of Demethylases (Erasers)

For many years, RNA modifications were considered static marks. However, the discovery of enzymes that can actively remove these modifications revealed a dynamic and reversible system. acs.orgnih.gov For m3C, the "eraser" enzymes belong to the AlkB homolog (ALKBH) family of dioxygenases. acs.orgnih.gov Unlike the writer enzymes that use SAM, these erasers utilize a different mechanism to remove the methyl group.

In mammals, two primary m3C demethylases have been identified:

ALKBH1: This enzyme has been identified as the eraser for m3C in messenger RNA (mRNA). acs.orgnih.gov Studies have shown that overexpressing ALKBH1 leads to a decrease in m3C levels in mRNA, while knocking it down causes an increase. acs.orgnih.gov

ALKBH3: This enzyme is primarily responsible for demethylating m3C in transfer RNA (tRNA). biorxiv.orgfrontiersin.org The removal of m3C by ALKBH3 can affect the stability of tRNA molecules. biorxiv.org

The discovery of these demethylases established that m3C is not a permanent modification but a reversible one, adding another layer of regulatory control. nih.govmbexc.deoup.com

Enzyme (Eraser)OrganismPrimary RNA Substrate
ALKBH1MammalsmRNA. acs.orgnih.gov
ALKBH3MammalstRNA. biorxiv.orgfrontiersin.org

Regulatory Interplay between m3C Methyltransferases and Demethylases in Epitranscriptomic Control

The existence of both "writer" (methyltransferase) and "eraser" (demethylase) enzymes creates a dynamic regulatory system for m3C, central to the field of epitranscriptomics. nih.govgoettingen-research-online.de The balance between the activities of METTL enzymes and ALKBH enzymes determines the level and location of m3C modifications on RNA at any given time. frontiersin.orggrantome.com This dynamic interplay allows cells to fine-tune gene expression in response to various cellular signals, developmental stages, and environmental conditions. mbexc.degoettingen-research-online.de

This regulatory circuit is crucial for cellular homeostasis. For example, the reversible nature of m3C in mRNA, governed by METTL8 and ALKBH1, suggests a role in modulating mRNA stability, translation, or processing. acs.orggrantome.com In hepatocellular carcinoma tissues, a significant decrease in mRNA m3C levels was observed, which was attributed to the increased expression of the eraser ALKBH1 and decreased expression of the writer METTL8, indicating that a misregulation of this dynamic balance may be involved in tumorigenesis. acs.orgnih.gov The interplay between writers and erasers ensures that RNA modifications are not merely static decorations but are part of a responsive system that can rapidly alter the functional landscape of the transcriptome. grantome.com

Biological Roles and Functional Significance of 3 Methylcytidine in Cellular Rnas

Functional Contributions of 3-Methylcytidine (B1283190) in Transfer RNA (tRNA)

The modification of nucleosides in transfer RNA (tRNA) is crucial for their proper function in protein synthesis. One such modification is 3-methylcytidine (m3C), which plays a significant role in the structure, stability, and function of tRNA.

The 3-methylcytidine (m3C) modification is predominantly found in transfer RNAs (tRNAs). oup.com In eukaryotic tRNAs, m3C is most frequently located at position 32 in the anticodon loop of several cytoplasmic and mitochondrial tRNA isoacceptors. nih.govgoettingen-research-online.de It has also been identified at other positions, such as position 47d in the long variable loop of certain cytoplasmic tRNASer molecules and at position 20 of tRNAMet-e. nih.govgoettingen-research-online.de

Specific tRNA isoacceptors are targeted for m3C modification. For instance, in both mouse and human cells, m3C is found in tRNAArg(CCU), tRNAArg(UCU), and all tRNASer and tRNAThr isoacceptors. nih.gov The enzymes responsible for this modification in mammals are from the methyltransferase-like (METTL) protein family. METTL2 is responsible for the m3C modification at position 32 of tRNAThr and tRNAArg(CCU) isoacceptors. nih.govnih.gov METTL6 is suggested to modify serine tRNA isoacceptors through its interaction with seryl-tRNA synthetase. nih.govnih.gov In human cells, METTL2A/2B modifies tRNA-arginine and tRNA-threonine members, while METTL6 modifies the tRNA-serine family. researchgate.netmerckmillipore.com Interestingly, a decrease in m3C32 on tRNA-Ser-GCT isodecoders is only seen when both METTL2A/2B and METTL6 are deleted. researchgate.netmerckmillipore.com

In human mitochondria, the METTL8 enzyme is responsible for m3C formation in mitochondrial tRNAs (mt-tRNAs), specifically mt-tRNA-Ser-UGA and mt-tRNA-Thr-UGU. genesilico.pl An alternatively spliced isoform of METTL8, METTL8-Iso1, is targeted to the mitochondria to carry out this function. nih.gov

The stoichiometry of m3C, or the proportion of tRNA molecules that are modified, can be high at certain positions. goettingen-research-online.de For example, using a technique called Hydrazine-Aniline Cleavage sequencing (HAC-seq), researchers have identified 17 m3C modification sites on 11 cytoplasmic and 2 mitochondrial tRNA isoacceptors in MCF7 human cells, indicating that tRNAs are the most predominantly m3C-modified RNA species. oup.comnih.gov Another method, m3C immunoprecipitation and sequencing (m3C-IP-seq), has captured 12 cytoplasmic and 2 mitochondrial tRNA isoacceptors with m3C modifications. bates.eduoup.comresearchgate.netnih.govoup.com

Table 1: Localization of m3C in Human tRNA Isoacceptors

tRNA IsoacceptorPosition of m3CCellular Location
tRNAThr32Cytoplasm
tRNAArg(CCU)32Cytoplasm
tRNASer32, 47dCytoplasm
tRNAMet-e20Cytoplasm
mt-tRNAThr32Mitochondria
mt-tRNASer(UCN)32Mitochondria

The presence of the m3C modification has a notable impact on the structure and stability of tRNA. It is hypothesized that m3C helps to stabilize the folding of the anticodon loop. researchgate.net The methyl group at the N3 position of cytosine, which is involved in the standard Watson-Crick base pairing with guanine, disrupts this canonical pairing. researchgate.netbiorxiv.org This disruption can lead to alternative base pairing interactions within the tRNA molecule.

Studies on a neuronally-enriched arginine tRNA, tRNA-Arg-UCU-4-1, have shown that m3C32 modification leads to changes in the hairpin loop structure and dynamics, affecting the neighboring A31-U39 base pair and the structure of adenosine (B11128) at position 37. biorxiv.org However, the canonical shape of the C32-A38 pairing is maintained, which is vital for the tRNA's function in translation. biorxiv.orgnih.gov In mitochondrial tRNAs, the absence of m3C in METTL8-deficient cells alters the migration pattern of mt-tRNA-Ser-UGA on native gels, suggesting a role for m3C in proper tRNA folding. genesilico.pl

The structural changes induced by m3C directly affect the function of tRNA in translation. The lack of m3C32 modifications has been shown to impair both cytoplasmic and mitochondrial translation. goettingen-research-online.dembexc.denih.gov This impairment can lead to significant cellular consequences, including reduced pluripotency of stem cells and diminished mitochondrial function. goettingen-research-online.de

The modification at position 32 is believed to play an important role in ensuring decoding accuracy during translation. oup.com By maintaining the correct anticodon loop structure, m3C helps to ensure that the tRNA correctly recognizes the corresponding codon on the messenger RNA (mRNA) and delivers the correct amino acid to the growing polypeptide chain. researchgate.net The loss of m3C at position 32 in tRNA-Ser, Thr, and Arg in human and mouse cells has been shown to cause changes in gene expression and the distribution of ribosomes on mRNA. biorxiv.orgnih.gov Furthermore, deficiency in METTL6, the enzyme that modifies certain tRNASer isoacceptors, impacts the levels and translation of mRNAs involved in cell proliferation, signaling, and growth control. oup.com

The function of m3C is often intertwined with other modifications present in the tRNA molecule, particularly those in the anticodon loop. goettingen-research-online.dembexc.denih.gov There is a notable interplay between m3C at position 32 and modified adenosines at position 37, such as N6-threonylcarbamoyladenosine (t6A) and N6-isopentenyladenosine (i6A). goettingen-research-online.dembexc.denih.gov

Functional Contributions of 3-Methylcytidine in Messenger RNA (mRNA)

While m3C is most abundant in tRNA, it has also been detected in messenger RNA (mRNA) and long noncoding RNAs (lncRNAs), where it plays a role in post-transcriptional regulation. oup.comresearchgate.netoup.com

Recent advancements in sequencing technologies have enabled the transcriptome-wide mapping of m3C sites. oup.comnih.gov Techniques like m3C-IP-seq have revealed that m3C is present in mRNAs and lncRNAs, although at much lower levels than in tRNAs. oup.comoup.com In humans, the methyltransferase METTL8 is responsible for installing m3C in mRNA. nih.govnih.gov A specific nuclear isoform of METTL8 is responsible for the methylation of mRNAs and lncRNAs. bates.eduoup.comresearchgate.netoup.com

Profiling studies have identified a number of high-confidence m3C sites in both mRNAs and lncRNAs. oup.com A significant finding is that the majority of m3C sites in mRNAs are concentrated in the 3' untranslated region (3' UTR). bates.eduoup.comresearchgate.netnih.govoup.com This localization suggests a role for m3C in regulating mRNA stability and turnover. Indeed, the presence of m3C in the 3' UTR has been associated with mRNA degradation. bates.eduoup.comresearchgate.netnih.govoup.com

Furthermore, m3C methylation in mRNA is a dynamic process that can be regulated by cellular conditions. For example, it has been shown to be responsive to hypoxia. bates.eduoup.comresearchgate.netoup.com This dynamic nature suggests that m3C in mRNA could be part of a mechanism to fine-tune gene expression in response to environmental cues.

Mechanistic Influence on mRNA Metabolism and Regulatory Processes (e.g., mRNA degradation)

The modification of messenger RNA with 3-methylcytidine (m3C) is a critical epitranscriptomic mark that influences mRNA fate. nih.gov Research indicates that m3C is primarily associated with the promotion of mRNA degradation. nih.govoup.comoup.com This modification is not randomly distributed but shows a marked enrichment in the 3' untranslated region (3' UTR) of mRNAs, a key regulatory region for transcript stability and translation. nih.govoup.comoup.comresearchgate.netnih.gov

The primary enzyme responsible for depositing this mark on mRNA in mammals is METTL8. nih.govnih.gov Studies involving the knockout of the METTL8 gene provide direct evidence for m3C's role in mRNA decay. In cells lacking METTL8, there is a significant increase in the abundance of transcripts that would normally be modified with m3C. nih.gov This observation supports a central role for m3C in targeting these mRNAs for degradation. nih.gov

Further detailed analysis of specific transcripts, such as the mRNA for Dynein Cytoplasmic 1 Heavy Chain 1 (DYNC1H1), has shown that after METTL8 knockout, both the mRNA levels and the transcript's half-life increase significantly. oup.com This demonstrates that the METTL8-mediated m3C modification directly contributes to the instability of target mRNAs. oup.com While the precise mechanism by which m3C promotes degradation is still under investigation, it is known that the methyl group on the N3 position of cytidine (B196190) disrupts the canonical Watson-Crick base-pairing with guanine. researchgate.netnih.gov This structural alteration could be a recognition signal for cellular factors that initiate mRNA decay.

Interestingly, m3C has also been identified as a modification in mitochondrial mRNA (mt-mRNA), where its deposition is also catalyzed by METTL8. biorxiv.org In this context, the removal of m3C does not appear to affect the stability of the mt-mRNA itself but rather alters the protein levels of its targets, suggesting a distinct role in modulating mitochondrial translation. biorxiv.org

Dynamic Regulation of m3C in mRNA in Response to Specific Cellular Conditions (e.g., hypoxia)

The levels of m3C in mRNA are not static but are dynamically regulated in response to cellular conditions, highlighting its role in cellular adaptation and stress responses. nih.govoup.com A prime example of this regulation is observed under hypoxic (low oxygen) conditions. nih.govoup.comresearchgate.netnih.gov

Roles of 3-Methylcytidine in Ribosomal RNA (rRNA) and Other Non-Coding RNAs

While m3C in mRNA is a key regulator of stability, its presence is far more prevalent and abundant in non-coding RNAs, particularly transfer RNA (tRNA). oup.comgoettingen-research-online.demdpi.com In fact, tRNA is the most abundant source of m3C in the cell. nih.gov

Key Roles of m3C in tRNA:

Structural Stability: m3C is most frequently found at position 32 (m3C32) in the anticodon loop of specific tRNA isoacceptors, including those for Threonine, Serine, and Arginine. nih.govoup.comnih.govfrontiersin.org This modification is crucial for stabilizing the anticodon loop structure, which is essential for accurate decoding of mRNA codons during translation. nih.govnih.govresearchgate.net

Translation Fidelity and Efficiency: By ensuring the correct tRNA architecture, m3C modifications contribute to the fidelity and efficiency of protein synthesis. nih.govgoettingen-research-online.de A lack of m3C32 has been shown to impair both cytoplasmic and mitochondrial translation. nih.govgoettingen-research-online.deresearchgate.netmbexc.de

Specific Locations: Besides the prominent C32 position, m3C has also been identified at other locations in human tRNAs, such as position 47d in the variable loop of tRNA-Ser and tRNA-Leu, and position 20 in the D-arm of tRNA-Met. nih.gov

In addition to tRNA, m3C has also been detected in long non-coding RNAs (lncRNAs). nih.govoup.comresearchgate.net The deposition of m3C on these molecules is also dependent on a nuclear isoform of the METTL8 enzyme. nih.govoup.com The functional consequences of m3C in lncRNAs are an active area of research.

Conversely, the presence of m3C in ribosomal RNA (rRNA) is debated. While some early studies detected m3C in total RNA preparations, more recent and specific analyses of purified 18S and 28S rRNA fractions have revealed extremely low or undetectable levels of the modification. oup.comnih.govoup.com Therefore, tRNA and lncRNA are considered the primary non-coding RNA substrates for m3C modification.

Comparative Analysis of 3-Methylcytidine Functions Across Diverse Organisms

The 3-methylcytidine modification is a conserved feature of the eukaryotic epitranscriptome, though the enzymatic machinery and specific substrates can vary between organisms.

OrganismKey Enzymes (Writers)Primary RNA Targets & Functions
Yeast (S. cerevisiae, S. pombe) Trm140Modifies tRNA at position C32. nih.govresearchgate.net
Mammals (Humans, Mice) METTL2A/2B, METTL6Modify specific cytoplasmic tRNAs (tRNA-Arg, tRNA-Thr, tRNA-Ser). nih.govnih.govnih.gov
METTL8Modifies mRNA, lncRNA, and mitochondrial tRNAs (mt-tRNAs). nih.govnih.govnih.govnih.govbiorxiv.org
Plants -m3C has been detected, but the specific enzymes and functions are not well-characterized. annualreviews.org
Trypanosoma brucei -m3C serves as a prerequisite for C-to-U RNA editing. nih.gov

In yeast, the enzyme Trm140 was first identified as the methyltransferase responsible for m3C in tRNA. nih.govmdpi.com In mammals, this function has diversified. A family of enzymes, including METTL2A/2B and METTL6, are responsible for modifying cytoplasmic tRNAs, while METTL8 is the dedicated "writer" for mRNA. nih.govnih.govmdpi.comnih.gov

Human METTL8 exhibits further complexity through alternative splicing, generating different isoforms. oup.com One isoform is imported into the mitochondria to modify mt-tRNA-Thr and mt-tRNA-Ser, which is essential for regulating mitochondrial translation. oup.comnih.govbiorxiv.orguniprot.org Another isoform is localized to the nucleus and is responsible for modifying mRNA and lncRNAs. nih.govoup.comoup.com

The fundamental role of m3C in tRNA—stabilizing the anticodon loop to ensure translational fidelity—appears to be a deeply conserved function across eukaryotes. nih.govresearchgate.net The role of m3C as a dynamic mark on mRNA that regulates degradation seems to be a more prominent feature in mammalian systems. nih.govoup.com The unique function of m3C in the RNA editing pathway of Trypanosoma brucei highlights how a single RNA modification can be adapted for diverse biological roles throughout evolution. nih.gov

Advanced Methodologies for 3 Methylcytidine Research

Chemical Synthesis of 3-Methylcytidine (B1283190) Analogs and Derivatives for Mechanistic and Functional Studies

The ability to incorporate m3C at specific sites within an RNA oligonucleotide is fundamental to understanding its impact on RNA structure, stability, and biological function. This requires the chemical synthesis of specialized molecular tools, primarily phosphoramidite (B1245037) building blocks compatible with standard oligonucleotide synthesis platforms.

The creation of a 3-methylcytidine phosphoramidite building block is a multi-step process that begins with the commercially available nucleoside, cytidine (B196190). nsf.gov The synthesis strategy involves direct methylation followed by the strategic protection of reactive functional groups to ensure correct assembly during oligonucleotide synthesis. nsf.govresearchgate.net

The key steps in a common synthetic route are:

N3-Methylation : Cytidine is first methylated at the N3 position. A common method uses iodomethane (B122720) (MeI) as the methyl source to produce the 3-methylcytidine nucleoside. nsf.gov

5'-Hydroxyl Protection : The 5'-hydroxyl group is selectively protected with a 4,4'-dimethoxytrityl (DMTr) group. This acid-labile group is crucial for the purification of the final oligonucleotide and is the first group removed in each cycle of solid-phase synthesis. nsf.gov

2'-Hydroxyl Protection : For RNA synthesis, the 2'-hydroxyl group of the ribose sugar must be protected with a bulky group that is stable throughout the synthesis but can be removed at the end. The tert-butyldimethylsilyl (TBDMS) group is widely used for this purpose. nsf.govresearchgate.net

Phosphitylation : The final step is the phosphitylation of the 3'-hydroxyl group. This reaction introduces a phosphoramidite moiety, typically using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, rendering the molecule ready for use in automated solid-phase oligonucleotide synthesizers. nsf.govgoogle.com

This systematic approach yields the final, fully protected 3-methylcytidine phosphoramidite, a stable compound that can be incorporated into any desired RNA sequence. nsf.gov

Table 1: Key Stages in 3-Methylcytidine Phosphoramidite Synthesis

StepReactionKey ReagentsPurpose
1N3-MethylationIodomethane (MeI)Introduces the methyl group at the N3 position of the cytidine base. nsf.gov
25'-OH Protection4,4'-dimethoxytrityl chloride (DMTr-Cl)Protects the 5'-hydroxyl group; essential for purification and solid-phase synthesis. nsf.gov
3N4-NH2 ProtectionBenzoyl chloride or Acetic anhydrideProtects the exocyclic amino group from side reactions. nsf.govresearchgate.net
42'-OH Protectiontert-butyldimethylsilyl chloride (TBDMS-Cl)Protects the 2'-hydroxyl group during RNA synthesis. nsf.gov
53'-OH Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeInstalls the reactive phosphoramidite group for oligonucleotide coupling. nsf.gov

With the custom-synthesized m3C phosphoramidite in hand, researchers can produce RNA oligonucleotides containing m3C at specific, predetermined positions. nsf.govacs.org This is achieved using automated solid-phase synthesis on a controlled pore glass (CPG) solid support. nsf.gov

The synthesis follows a standard four-step cycle for each nucleotide addition:

Detritylation : The DMTr protecting group is removed from the 5'-hydroxyl of the resin-bound nucleotide, typically with trichloroacetic acid, to expose the hydroxyl group for the next coupling step. nsf.gov

Coupling/Activation : The m3C phosphoramidite (or any other standard RNA phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. nsf.gov

Capping : Any unreacted 5'-hydroxyl groups are "capped," usually by acetylation, to prevent the formation of deletion-mutant sequences. nsf.gov

Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. nsf.gov

This cycle is repeated until the full-length RNA sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases, 2'-hydroxyls, and phosphate backbone) are removed using a deprotection solution, such as a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). nsf.govnih.gov The crude product is then purified, often by high-performance liquid chromatography (HPLC), to yield the pure m3C-modified RNA oligonucleotide ready for experimental use. nih.gov

Quantitative Detection and High-Resolution Mapping Strategies for 3-Methylcytidine

Identifying the presence, quantity, and precise location of m3C in cellular RNA is crucial for understanding its biological roles. A suite of analytical techniques, from chromatography-based quantification to high-throughput sequencing, has been developed for this purpose.

HPLC is a robust and reliable method for the quantitative analysis of the nucleoside composition of RNA. scirp.org To measure global m3C levels, total RNA or a specific RNA fraction (like tRNA or mRNA) is first completely hydrolyzed into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase. nih.govmit.edu

The resulting mixture of nucleosides is then injected into an HPLC system. nih.gov The nucleosides are separated, typically on a C18 reversed-phase column, based on their differing polarities. jove.comoup.com A mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used to elute the nucleosides from the column. jove.comelsevierpure.com The positively charged nature of m3C at neutral pH influences its elution characteristics. genesilico.pl As the separated nucleosides exit the column, they pass through a UV detector, and the amount of each nucleoside is quantified based on the area of its corresponding peak in the chromatogram. nih.gov This method allows for the accurate determination of the m3C/C ratio in a given RNA sample. nih.gov

Table 2: Typical Parameters for HPLC-Based Nucleoside Analysis

ParameterDescriptionCommon Example
Sample Prep Enzymatic digestion of RNA to single nucleosides.Nuclease P1, Alkaline Phosphatase. nih.gov
Column Reversed-phase column that separates compounds based on hydrophobicity.C18 column (e.g., 150 mm x 2.1 mm). jove.com
Mobile Phase A buffered aqueous solution with an organic modifier.A: Ammonium acetate (B1210297) buffer; B: Acetonitrile. jove.comelsevierpure.com
Detection UV absorbance at a specific wavelength.280 nm. nih.gov
Quantification Comparison of peak areas to those of known standards.Calculation of m3C level relative to canonical cytidine. nih.gov

For enhanced sensitivity and specificity, HPLC is frequently coupled directly to a mass spectrometer (LC-MS), particularly a tandem mass spectrometer (LC-MS/MS). jove.comelsevierpure.com This combination is a powerful tool for identifying and quantifying dozens of RNA modifications simultaneously, even from very small amounts of material. nih.govmit.edu

After separation by the HPLC column, the eluted nucleosides are ionized, typically using an electrospray ionization (ESI) source, and enter the mass spectrometer. elsevierpure.com The instrument then measures the mass-to-charge ratio (m/z) of each molecule. 3-Methylcytidine is identified by its unique m/z value of 258.1, corresponding to its protonated form ([M+H]+). genesilico.pl

To confirm the identity and achieve highly accurate quantification, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion (m/z 258.1 for m3C) is selected and fragmented into smaller, characteristic product ions. For m3C, the major product ion has an m/z of 126.1, which corresponds to the 3-methylcytosine (B1195936) base after cleavage of the ribose sugar. nih.govjove.comgenesilico.pl By specifically monitoring this transition (258.1 → 126.1) in a mode known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), the instrument can quantify m3C with exceptional specificity, distinguishing it from isomers like 5-methylcytidine (B43896) (m5C) that have the same parent mass but different fragmentation patterns. nih.govelsevierpure.com

Table 3: Mass Spectrometric Parameters for 3-Methylcytidine (m3C) Detection

ParameterValueDescription
Monoisotopic Mass 257.1012 DaThe exact mass of the most abundant isotope of the m3C molecule. genesilico.pl
Parent Ion [M+H] 258.1 m/zThe mass-to-charge ratio of the protonated molecule detected by the MS. genesilico.pl
Product Ion 126.1 m/zThe mass-to-charge ratio of the characteristic fragment (the base) after MS/MS fragmentation. nih.govgenesilico.pl
MS/MS Transition 258.1 → 126.1The specific parent-to-product ion transition monitored for highly specific quantification. nih.gov

While LC-MS provides quantitative data, it does not reveal the location of modifications within RNA sequences. To achieve transcriptome-wide mapping at single-nucleotide resolution, several next-generation sequencing (NGS)-based methods have been developed.

m3C Immunoprecipitation and Sequencing (m3C-IP-seq) : This antibody-based method, also known as m3C-RIP-seq, is used to enrich for RNA fragments containing the modification. biorxiv.orgnih.gov The process involves fragmenting total cellular RNA and then using an antibody that specifically binds to m3C to pull down the modified fragments. biorxiv.org These enriched RNA fragments are then converted into a cDNA library and sequenced. By mapping the sequencing reads back to a reference genome or transcriptome, regions enriched for m3C can be identified. biorxiv.org This approach has been successfully used to identify m3C sites within mitochondrial messenger RNAs. biorxiv.org

Chemically-Based Sequencing (AlkAniline-Seq and HAC-seq) : These methods offer an alternative to antibodies by using chemical reactions that specifically cleave the RNA backbone at or near the m3C site.

AlkAniline-Seq is a method capable of simultaneously mapping m7G and m3C modifications. It relies on chemical treatment that leads to RNA strand scission adjacent to the modified base, creating fragments whose ends correspond to the modification site. nih.govuniv-lorraine.fr

Hydrazine-Aniline Cleavage sequencing (HAC-seq) is a technique developed specifically for m3C. oup.comresearchgate.net Treatment with hydrazine (B178648) and aniline (B41778) induces chemical cleavage of the RNA backbone specifically at m3C sites. oup.comresearchgate.net Subsequent sequencing of the resulting fragments allows for the precise identification of m3C locations at single-nucleotide resolution across the transcriptome. oup.com

Primer Extension Assays : This is a classic molecular biology technique used to map RNA features, including modified bases that can block or impede the progression of reverse transcriptase (RT). nih.govwikipedia.org A short, radiolabeled DNA primer is annealed to an RNA template downstream of a suspected modification site. nih.govplos.org A reverse transcriptase enzyme is then used to synthesize a complementary DNA (cDNA) strand. wikipedia.org When the enzyme encounters the m3C modification, it often stalls or dissociates, leading to the accumulation of truncated cDNA products. acs.orgnih.gov The length of these products, when measured by gel electrophoresis, precisely maps the location of the polymerase-blocking modification. nih.govnih.gov While not a high-throughput method, it is highly effective for validating m3C sites in specific RNAs. nih.gov

Table 4: Comparison of High-Resolution m3C Mapping Strategies

MethodPrincipleThroughputResolutionKey AdvantageKey Limitation
m3C-IP-seq Antibody-based enrichment of m3C-containing RNA fragments. biorxiv.orgHighLow (~100-200 nt)Transcriptome-wide discovery of modified regions.Relies on antibody specificity; lower resolution.
AlkAniline-Seq Chemical cleavage at m3C sites followed by sequencing. nih.govHighSingle nucleotideSimultaneous mapping of m3C and m7G. nih.govNot specific to m3C alone. oup.com
HAC-seq m3C-specific chemical cleavage followed by sequencing. oup.comHighSingle nucleotideHigh specificity for m3C mapping. oup.comRequires specialized chemical and bioinformatic protocols.
Primer Extension Reverse transcriptase stalling at the m3C modification. nih.govnih.govLowSingle nucleotideDirect validation of specific sites. nih.govNot suitable for transcriptome-wide discovery.

Application of Spectroscopic Techniques (e.g., NMR, X-ray Crystallography) for Structural Elucidation of m3C-Containing Nucleic Acids

The precise three-dimensional arrangement of atoms within nucleic acids is fundamental to their function. The introduction of a methyl group at the N3 position of cytidine to form 3-methylcytidine (m3C) can significantly alter local structure and, consequently, the biological activity of RNA. nih.govbiorxiv.org Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for elucidating these structural changes at atomic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy has proven particularly valuable for studying the structure and dynamics of m3C-containing RNA in solution, which closely mimics the cellular environment. biorxiv.org Studies on the anticodon stem-loop (ASL) of specific transfer RNAs (tRNAs) containing m3C at position 32 (m3C32) have revealed detailed structural consequences of this modification. biorxiv.orggoettingen-research-online.de

One-dimensional imino proton NMR spectra are highly sensitive to base pairing and secondary structure. For instance, analysis of the imino proton spectra of the tRNA-Arg-UCU ASL showed that the m3C32 modification influences the local RNA structure and folding. biorxiv.org Further detail is provided by two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. The absence of specific NOE signals in the anticodon region of the m3C-modified ASL suggests an increase in molecular dynamics and flexibility in this area. biorxiv.org These NMR-derived distance restraints are then used to calculate and refine structural models of the RNA, providing a detailed picture of the conformational changes induced by the m3C modification. biorxiv.org Real-time NMR spectroscopy has also been adapted to monitor enzymatic reactions involving cytidine modifications, demonstrating the versatility of this technique in studying the broader biological context of modified nucleosides. plos.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) provide high-resolution static snapshots of molecules in their crystalline or vitrified state. While obtaining high-quality crystals of RNA can be challenging, X-ray crystallography has been successfully used to determine the structures of RNA duplexes containing other N-methylated cytidine analogs, such as N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C), revealing how these modifications affect Watson-Crick base pairing. nih.govsemanticscholar.org These studies serve as a methodological blueprint for crystallographic analysis of m3C-containing RNAs. More recently, cryo-EM has been employed to solve the structure of the human m3C tRNA methyltransferase METTL6 in complex with its tRNA substrate, providing critical insights into the mechanism of m3C installation. biorxiv.org

Table 1: Key Findings from Spectroscopic Analysis of m3C-Containing Nucleic Acids
TechniqueSystem StudiedKey FindingsReference
NMR Spectroscopy (Imino proton, NOESY)Anticodon stem-loop (ASL) of tRNA-Arg-UCU with m3C32The m3C modification induces significant dynamics within the anticodon loop, as evidenced by the lack of specific NOE information. It also influences the overall structure and folding of the ASL. biorxiv.org
NMR Spectroscopy, Circular DichroismAnticodon stem-loops with m3C32 and (ms2)i6A37Confirmed that the presence of m3C32, alone or in combination with other modifications, alters the structure of the anticodon stem loop, which is crucial for fine-tuning tRNA functionality. goettingen-research-online.de
X-ray CrystallographyRNA duplexes with m4C and m42C modifications (analogous method)Provided atomic-resolution details on how N-methylation of cytidine can disrupt or alter standard Watson-Crick base pairing within an RNA duplex. nih.gov
Cryo-Electron Microscopy (Cryo-EM)m3C tRNA methyltransferase METTL6 in complex with tRNASerRevealed the structural basis of tRNA substrate recognition and the catalytic mechanism for m3C modification. biorxiv.org

Computational Approaches and Molecular Modeling for Investigating 3-Methylcytidine Interactions and Dynamics

While spectroscopic methods provide invaluable structural data, they often capture time-averaged or static states. Computational approaches, particularly molecular dynamics (MD) simulations, complement these experimental techniques by providing a dynamic, atomic-level view of how m3C influences the behavior of nucleic acids over time. nih.govnih.govresearchgate.net

MD simulations use classical mechanics to calculate the trajectories of atoms in a system, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM). nih.govresearchgate.net This allows researchers to model the conformational flexibility of m3C-containing RNA and DNA, analyze the stability of base pairs, and investigate the intricate details of molecular interactions. nih.govresearchgate.net

A key finding from MD simulations is that the N3-methylation of cytidine significantly disrupts the stability of the canonical Watson-Crick C:G base pair. nih.govacs.org The methyl group sterically hinders the hydrogen bonding necessary for this standard pairing. Simulations have revealed the detailed structural consequences of this disruption, showing how the m3C:G pair is distorted within an RNA duplex. nih.gov These computational results align with and help explain experimental observations, such as the decreased thermal stability of m3C-containing RNA duplexes. nih.govacs.org

Furthermore, simulations have been used to investigate the effect of m3C on mismatched base pairs, such as m3C:A, m3C:U, and m3C:C. nih.gov These studies show that the presence of m3C reduces the energetic discrimination between correct (C:G) and incorrect base pairings, providing a molecular basis for its role in altering the coding potential and fidelity of genetic replication and translation. nih.govacs.org In the context of DNA, nanosecond MD simulations have also been used to study the binding of m3C-containing substrates to enzymes, shedding light on mechanisms of selectivity and catalysis. core.ac.uk

The integration of computational modeling with experimental data from NMR and X-ray crystallography provides a powerful, synergistic approach. This combination allows for the validation of simulation results and the interpretation of experimental data within a dynamic framework, leading to a more complete understanding of the structural and functional roles of 3-methylcytidine in nucleic acids.

Table 2: Insights from Computational Modeling of 3-Methylcytidine
MethodologySystem ModeledKey InsightsReference
Molecular Dynamics (MD) Simulationm3C:G base pair within an RNA duplexThe m3C modification significantly disrupts the stability of the Watson-Crick C:G pair. The simulation revealed detailed structural insights into the distorted base pairing pattern. nih.govacs.org
Molecular Dynamics (MD) Simulationm3C paired with G, A, U, and C in RNAThe presence of m3C decreases the stability difference (discrimination) between the canonical C:G pair and mismatched pairs. nih.gov
Nanosecond Molecular Dynamics (MD) Simulationsm3C DNA substrate binding to an enzyme active siteProvided insights into the structural dynamics and selectivity of protein-nucleic acid interactions involving the m3C modification. core.ac.uk
General Force Fields (e.g., AMBER, CHARMM)General protein-nucleic acid complexesThese force fields are essential for accurately modeling the complex interactions in systems containing proteins and modified nucleic acids like m3C. nih.govresearchgate.net

Broader Academic Implications and Future Directions in 3 Methylcytidine Research

Identification of Unresolved Questions in m3C Methylome Biology

Despite recent progress, our comprehension of the m3C methylome is far from complete. Several critical questions remain unanswered, representing key areas for future investigation.

The Complete Functional Repertoire of m3C: While m3C in tRNA (m3C32) is known to influence tRNA structure and translation, its precise roles in mRNA are still being uncovered. mbexc.denih.gov The discovery that the methyltransferase METTL8 is responsible for m3C modification in mRNA opens the door to exploring its impact on mRNA stability, translation efficiency, and localization. nih.govlatrobe.edu.auresearchgate.netnih.gov A significant portion of these m3C sites in mRNA are found in the 3' untranslated region (3' UTR) and appear to be associated with mRNA degradation, but the underlying mechanisms are not yet fully understood. nih.gov

Dynamics and Regulation of m3C: The revelation that m3C is a dynamic mark, capable of being added and potentially removed, suggests it plays a role in the fine-tuning of gene expression in response to cellular signals. mbexc.de The discovery of an m3C demethylase highlights this dynamism. mbexc.de Key unresolved questions include identifying the full range of cellular conditions that trigger changes in m3C levels and distribution, and understanding the interplay between the "writer" enzymes (METTL2, METTL6, and METTL8) and any "eraser" enzymes. nih.govlatrobe.edu.auresearchgate.netnih.govmbexc.de For instance, m3C methylation has been shown to be responsive to hypoxia, but the broader physiological and pathological triggers are largely unknown. nih.gov

Substrate Specificity of m3C Methyltransferases: In humans, three distinct methyltransferases—METTL2A/2B, METTL6, and METTL8—are known to install m3C. nih.govlatrobe.edu.auresearchgate.netnih.gov METTL2A/2B and METTL6 are primarily responsible for modifying tRNAs, while METTL8 modifies mRNA. nih.govnih.gov However, the precise mechanisms governing their substrate recognition and the full extent of their target RNAs are not fully elucidated. For example, while METTL2A/2B modifies certain arginine and threonine tRNAs and METTL6 targets serine tRNAs, a complete loss of m3C32 on some serine tRNA isodecoders is only seen when all three enzymes are deleted, suggesting a level of redundancy or cooperative action that is not yet understood. nih.gov

Role in Disease Pathophysiology: Dysregulation of RNA modifications is increasingly linked to human diseases. nih.govlatrobe.edu.auresearchgate.net The roles of m3C and its associated enzymes in pathology are a critical area of future research. For example, METTL2A/2B/6-deficient cells show altered cell cycles, reduced proliferation, and increased sensitivity to cisplatin, pointing to a role for m3C in the DNA damage response. nih.gov Further investigation is needed to explore the connection between m3C dysregulation and various diseases, including cancer.

Unresolved QuestionKey Area of InvestigationAssociated Enzymes
Functional Role in mRNA Impact on mRNA stability, translation, and localization.METTL8
Dynamic Regulation Identification of signals influencing m3C levels and the interplay of writers and erasers.METTL2, METTL6, METTL8, m3C demethylases
Enzyme Specificity Mechanisms of substrate recognition and potential overlap in function.METTL2A/2B, METTL6
Link to Human Disease Role in cancer, cell cycle control, and DNA damage response.METTL2A/2B, METTL6

Prospective Methodological Innovations for Comprehensive and Precise m3C Analysis

Advancing our understanding of m3C biology is intrinsically linked to the development of robust and precise detection methods. While techniques for mapping m3C exist, there are ongoing challenges, particularly in achieving single-nucleotide resolution, high sensitivity, and accurate quantification across the entire transcriptome. nih.govrna-seqblog.com

Current and emerging technologies can be broadly categorized:

Sequencing-Based Methods:

Chemical Treatment and Reverse Transcription Signatures: Methods like Hydrazine-Aniline Cleavage sequencing (HAC-seq) have been developed for the specific, transcriptome-wide identification of m3C at single-nucleotide resolution. ox.ac.uk Another approach, AlkAnilineSeq, relies on the chemical reactivity of RNA to enrich for modified fragments. mdpi.com A significant challenge for many modifications is that they are "silent" to standard reverse transcriptase (RT) enzymes. mdpi.com The m3C modification can disrupt the Watson-Crick C:G base pair, and its effect on reverse transcription can be exploited for detection; for instance, it can cause RT enzymes with low fidelity to induce a G-to-A mutation, while higher-fidelity enzymes may stall or stop DNA synthesis altogether. biorxiv.orgnih.gov

Antibody-Based Enrichment: Techniques such as m3C immunoprecipitation and sequencing (m3C-IP-seq) utilize antibodies that specifically recognize m3C to enrich for m3C-containing RNA fragments before sequencing. nih.gov This has enabled the comprehensive profiling of m3C sites in both tRNAs and mRNAs. nih.gov The primary limitation is the specificity and affinity of the available antibodies. nih.gov

Enzyme-Based Approaches: The use of demethylase enzymes, such as AlkB, which can remove the methyl group from m3C, can be coupled with deep sequencing in methods like ARM-Seq to identify modification sites by comparing treated and untreated samples. mdpi.com

Mass Spectrometry (MS): High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the discovery and quantification of the complete range of RNA modifications, including m3C. nih.gov Its major advantage is the ability to detect novel modifications. However, a significant drawback is that it requires the digestion of RNA into individual nucleosides, leading to the loss of sequence context. nih.gov

Third-Generation Sequencing: Single-molecule sequencing technologies, such as those from Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT), offer the potential for direct RNA sequencing without the need for reverse transcription or amplification. nih.govroyalsocietypublishing.org These methods can detect modifications by analyzing characteristic changes in the electrical signal (nanopore) or the kinetics of polymerase activity (PacBio). nih.govroyalsocietypublishing.org While widely applied for other modifications like m6A, their application for direct m3C detection is an emerging area of development. nih.gov

TechnologyPrincipleAdvantagesChallenges
HAC-seq Chemical cleavage at m3C sites followed by sequencing.Single-nucleotide resolution, specific to m3C.Can be complex and may have biases.
m3C-IP-seq Antibody-based enrichment of m3C-containing RNA fragments.Transcriptome-wide profiling.Dependent on antibody specificity and affinity.
LC-MS/MS Separation and identification of digested nucleosides.Gold standard for quantification, detects novel modifications.Loss of sequence information.
Direct RNA Sequencing (e.g., Nanopore) Measures electrical signal changes as native RNA passes through a nanopore.Single-molecule, no RT or PCR bias, provides sequence context.Accuracy in identifying specific modifications is still evolving.

Future methodological innovations will likely focus on integrating multiple approaches to overcome the limitations of any single technique. The development of engineered reverse transcriptases with specific sensitivities to m3C could enhance sequencing-based detection. mdpi.comroyalsocietypublishing.org Furthermore, improving computational tools and machine learning algorithms will be crucial for accurately calling modification sites from the complex datasets generated by high-throughput sequencing methods. nih.gov

Significance of 3-Methylcytidine (B1283190) as a Model for Understanding RNA Epitranscriptomic Complexity

The study of m3C provides a valuable model for understanding the broader principles of epitranscriptomic regulation. nih.govlatrobe.edu.auresearchgate.net The field of epitranscriptomics has revealed that RNA is not merely a passive carrier of genetic information but is adorned with a diverse array of chemical modifications that act as a critical layer of gene expression regulation. nih.govcd-genomics.com

Writer Specificity and Functional Diversification: The discovery that different enzymes are responsible for placing m3C on different classes of RNA (METTL2/6 on tRNA and METTL8 on mRNA) provides a clear example of how the epitranscriptomic machinery has evolved to regulate distinct RNA populations. nih.govlatrobe.edu.auresearchgate.netnih.gov This system serves as a model for investigating how specific "writer" enzymes are recruited to their targets and how their modifications impart distinct functional consequences, such as influencing tRNA decoding capacity versus mRNA stability. nih.gov

Dynamic Regulation and Cellular Response: As a dynamically regulated mark, m3C exemplifies how the epitranscriptome can respond to environmental and cellular cues to fine-tune gene expression. mbexc.de Understanding the signaling pathways that control the activity of m3C writers and erasers can provide insights into how cells adapt to changing conditions, such as metabolic stress or hypoxia. nih.gov This makes m3C an excellent system for studying the cause-and-effect relationships between specific RNA modifications and cellular phenotypes.

Crosstalk Between Modifications: The function of one RNA modification can be influenced by the presence of others. The m3C modification at position 32 of tRNAs, for example, has been linked to the modification status of adenosines at position 37. mbexc.de Studying these interdependencies in the context of m3C can help unravel the complex regulatory grammar of the epitranscriptome, where combinations of modifications may constitute a "code" that is read by other cellular factors to determine an RNA's fate.

Q & A

Q. What methodological approaches are recommended for quantifying 3-Methylcytidine methosulfate in biological samples?

Q. What is the current understanding of this compound’s role in tRNA modification?

Q. How can researchers ensure reproducibility when using this compound as an internal standard in HPLC?

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported levels of this compound as a cancer biomarker?

Discrepancies in biomarker studies (e.g., elevated urinary levels in breast cancer vs. inconsistent results in other cancers) may arise from cohort heterogeneity or analytical variability. Researchers should:

  • Use standardized pre-analytical protocols (e.g., urine collection timing, storage pH).
  • Perform multivariate analysis to adjust for confounding factors (e.g., age, comorbidities).

Q. How can the functional significance of this compound in tRNA be elucidated?

Advanced approaches include:

  • Structural analysis : Cryo-electron microscopy (cryo-EM) to visualize tRNA conformational changes upon methylation.
  • Functional assays : Ribosome profiling to assess translation fidelity in cells lacking the methyltransferase responsible for this modification (e.g., Abp140 in yeast models).

Q. What experimental designs are optimal for probing the epigenetic regulatory mechanisms of this compound?

To investigate its epigenetic roles:

  • Use RNA bisulfite sequencing to map methylation sites across tRNA populations.
  • Apply knockdown/overexpression models of methyltransferases (e.g., Abp140) to assess downstream effects on gene expression via RNA-seq.

Methodological Challenges and Solutions

Q. How should researchers address the instability of this compound in aqueous solutions?

The methosulfate group is prone to hydrolysis. Stability can be enhanced by:

  • Preparing fresh solutions in pH-buffered solvents (e.g., ammonium acetate, pH 6.8).
  • Avoiding prolonged exposure to light or high temperatures.
  • Quantifying degradation products (e.g., free cytidine) via LC-MS to adjust concentration calculations .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use non-linear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Account for non-monotonic responses (e.g., hormetic effects) by incorporating Bayesian hierarchical models. Pair this with transcriptomic profiling to identify pathways affected at subtoxic doses .

Emerging Research Directions

Q. Can this compound be integrated into multi-omics frameworks for systems-level biomarker discovery?

Yes. Integrate its quantification with proteomic (e.g., tumor-associated antigen levels) and metabolomic data (e.g., TCA cycle intermediates) using machine learning (e.g., random forests) to identify combinatorial biomarkers. Validate predictive models in longitudinal cohorts .

Q. What novel techniques could enhance spatial resolution in studying this compound distribution in tissues?

  • MALDI-TOF imaging to map its localization in tumor microenvironments.

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